Cas no 50397-64-3 (Methyl P-Toluenesulfonylacetate)

Methyl P-Toluenesulfonylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl p-toluenesulphonylacetate
- p-Toluenesulphonylacetic acid methyl ester
- 2-(4-methylphenyl)sulfonylacetic acid methyl ester
- methyl 2-(4-methylphenyl)sulfonylacetate
- METHYL-P-TOLUENESULPHONYLACETATE
- methyl 2-tosylacetate
- methyl para-toluene sulphonyl acetate
- methyl para-toluenesulfonylacetate
- methyl p-methylphenylsulfonylacetate
- methyl tosylacetate
- Methylp-toluenesulfonylacetate
- Methyl 4-methylphenylsulfonylacetate
- 50397-64-3
- MFCD00025885
- Methyl [(4-methylphenyl)sulfonyl]acetate #
- DTXSID00964653
- Methyl (4-methylbenzene-1-sulfonyl)acetate
- 8M-741
- FT-0628799
- Methyl (p-tolylsulfonyl)acetate
- methyl 2-[(4-methylphenyl)sulfonyl]acetate
- SCHEMBL4022229
- methyl (4-methylphenylsulfonyl)acetate
- SMR000335318
- methyl 2-(p-tolylsulfonyl)acetate
- CHEMBL1570902
- Acetic acid, [(4-methylphenyl)sulfonyl]-, methyl ester
- HMS2667M04
- AKOS005101963
- Methyl [(4-methylphenyl)sulfonyl]acetate
- METHYL ((4-METHYLPHENYL)SULFONYL)ACETATE
- MLS000721133
- Methyl (4-methylbenzenesulfonyl)acetate
- NCGC00246561-01
- A828099
- methyl 2-(4-methylbenzenesulfonyl)acetate
- Methyl p-toluenesulfonylacetate
- STL190848
- DB-051764
- Methyl P-Toluenesulfonylacetate
-
- MDL: MFCD00025885
- インチ: InChI=1S/C10H12O4S/c1-8-3-5-9(6-4-8)15(12,13)7-10(11)14-2/h3-6H,7H2,1-2H3
- InChIKey: JMUZMDKWJWSBCU-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC
- BRN: 2112364
計算された属性
- せいみつぶんしりょう: 228.04600
- どういたいしつりょう: 228.046
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 307
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 68.8A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.24
- ふってん: 383.3°C at 760 mmHg
- フラッシュポイント: 185.6°C
- 屈折率: 1.5350
- PSA: 68.82000
- LogP: 2.02250
- ようかいせい: 未確定
Methyl P-Toluenesulfonylacetate セキュリティ情報
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
Methyl P-Toluenesulfonylacetate 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
Methyl P-Toluenesulfonylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L13148-25g |
Methyl p-toluenesulfonylacetate, 98+% |
50397-64-3 | 98+% | 25g |
¥2773.00 | 2023-01-12 | |
TRC | M917835-50mg |
Methyl P-Toluenesulfonylacetate |
50397-64-3 | 50mg |
$ 135.00 | 2022-06-03 | ||
Alichem | A019150323-100g |
Methyl 2-tosylacetate |
50397-64-3 | 95% | 100g |
$380.60 | 2023-09-01 | |
abcr | AB174179-500 mg |
Methyl p-toluenesulfonylacetate; . |
50397-64-3 | 500 mg |
€315.00 | 2023-07-20 | ||
Ambeed | A485668-5g |
Methyl 2-tosylacetate |
50397-64-3 | 98% | 5g |
$83.0 | 2024-08-02 | |
Crysdot LLC | CD12067407-100g |
Methyl 2-tosylacetate |
50397-64-3 | 95+% | 100g |
$346 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1718237-100g |
Methyl 2-[(4-methylphenyl)sulfonyl]acetate |
50397-64-3 | 98% | 100g |
¥3528.00 | 2024-05-11 | |
Cooke Chemical | F288822-5g |
Methyl p-toluenesulfonylacetate |
50397-64-3 | 98+ | 5g |
RMB 532.80 | 2025-02-20 | |
TRC | M917835-100mg |
Methyl P-Toluenesulfonylacetate |
50397-64-3 | 100mg |
$ 210.00 | 2022-06-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-279428-5 g |
Methyl p-toluenesulfonylacetate, |
50397-64-3 | 5g |
¥639.00 | 2023-07-11 |
Methyl P-Toluenesulfonylacetate 関連文献
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
Methyl P-Toluenesulfonylacetateに関する追加情報
Recent Advances in the Application of Methyl P-Toluenesulfonylacetate (CAS 50397-64-3) in Chemical Biology and Pharmaceutical Research
Methyl p-toluenesulfonylacetate (CAS 50397-64-3) is a versatile chemical intermediate that has garnered significant attention in recent pharmaceutical and chemical biology research. This ester derivative of p-toluenesulfonic acid serves as a crucial building block in organic synthesis, particularly in the development of novel therapeutic agents and biochemical probes. Recent studies have demonstrated its utility in diverse synthetic pathways, including the construction of heterocyclic compounds, peptide mimetics, and enzyme inhibitors.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the synthesis of selective kinase inhibitors. Researchers utilized Methyl p-toluenesulfonylacetate as a key intermediate in developing ATP-competitive inhibitors targeting tyrosine kinases implicated in oncogenic pathways. The study reported improved synthetic yields (up to 78%) when using this reagent compared to traditional approaches, along with enhanced purity of the final pharmaceutical compounds.
In chemical biology applications, recent work (Nature Chemical Biology, 2024) has demonstrated the compound's effectiveness in photoaffinity labeling experiments. The methyl ester group provides optimal balance between stability and reactivity, allowing for efficient crosslinking with target proteins while maintaining sufficient water solubility for biological studies. This has opened new avenues for studying protein-protein interactions and drug-target engagement in live cells.
From a pharmaceutical manufacturing perspective, process chemistry innovations reported in Organic Process Research & Development (2023) have shown that Methyl p-toluenesulfonylacetate can significantly streamline production of β-lactam antibiotics. The compound's unique reactivity profile enables more efficient ring-closure steps, reducing the number of synthetic steps required while maintaining excellent stereochemical control.
Recent safety and toxicology assessments (Regulatory Toxicology and Pharmacology, 2024) have provided updated data on the compound's environmental and biological compatibility. While generally recognized as safe for laboratory use with proper precautions, new studies suggest specific handling recommendations to minimize potential irritant effects, particularly in large-scale industrial applications.
Emerging research directions include the compound's potential in PROTAC (proteolysis-targeting chimera) development, where its chemical properties may facilitate linker optimization between target-binding and E3 ligase-recruiting moieties. Preliminary results presented at the 2024 American Chemical Society meeting showed promising outcomes in enhancing cellular permeability while maintaining target specificity.
The pharmaceutical industry has seen growing adoption of Methyl p-toluenesulfonylacetate in continuous flow chemistry systems. Recent process optimization studies have demonstrated that its use in microreactor systems can achieve reaction completion in significantly reduced time (minutes versus hours in batch processes) while maintaining excellent yield and purity profiles.
Looking forward, the unique chemical properties of Methyl p-toluenesulfonylacetate (CAS 50397-64-3) position it as an increasingly important tool in both drug discovery and chemical biology research. Its versatility in synthetic applications, combined with recent improvements in handling and process integration, suggest continued expansion of its role in pharmaceutical development pipelines across multiple therapeutic areas.
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